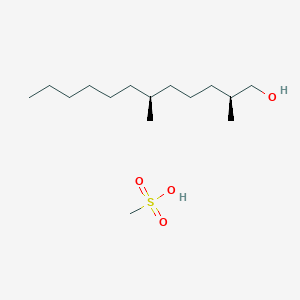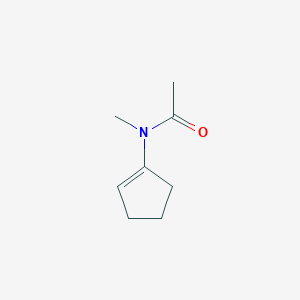![molecular formula C18H24N4 B12581542 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane CAS No. 306971-02-8](/img/structure/B12581542.png)
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane is a heterocyclic compound that features two pyridine rings attached to a diazocane backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of both nitrogen atoms in the pyridine rings and the diazocane backbone allows for versatile coordination modes, making it a valuable compound for various applications in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane typically involves the reaction of pyridine-2-carboxaldehyde with a diamine, such as 1,5-diaminopentane, under specific conditions. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane has several scientific research applications, including:
Coordination Chemistry:
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: Metal complexes of this compound are explored for their luminescent properties and potential use in optoelectronic devices.
Catalysis: The compound is used in the development of catalysts for various organic transformations, including hydrogenation and carbonylation reactions.
Mécanisme D'action
The mechanism of action of 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazocane backbone can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The specific molecular targets and pathways involved depend on the metal ion and the type of reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis[(pyridin-2-yl)methyl]ethane: Similar to 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane but with an ethane backbone instead of a diazocane backbone.
1,4-Bis[(pyridin-2-yl)methyl]butane: Features a butane backbone, offering different coordination properties.
1,3-Bis[(pyridin-2-yl)methyl]propane: Contains a propane backbone, providing a different spatial arrangement for coordination.
Uniqueness
This compound is unique due to its diazocane backbone, which provides a flexible yet stable framework for coordination with metal ions. This flexibility allows for the formation of a wide range of metal complexes with diverse geometries and properties, making it a valuable compound for various applications in chemistry and materials science.
Propriétés
Numéro CAS |
306971-02-8 |
|---|---|
Formule moléculaire |
C18H24N4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1,5-bis(pyridin-2-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C18H24N4/c1-3-9-19-17(7-1)15-21-11-5-13-22(14-6-12-21)16-18-8-2-4-10-20-18/h1-4,7-10H,5-6,11-16H2 |
Clé InChI |
HDSHPGCCPDIDTD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCCN(C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)



![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)


![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
